molecular formula C21H21FN4O3 B4515444 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide

Cat. No.: B4515444
M. Wt: 396.4 g/mol
InChI Key: XMAKBSVZSKPOLQ-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide is a complex organic compound that features a benzisoxazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide typically involves multiple steps, including the formation of the benzisoxazole ring, the piperidine ring, and the subsequent coupling of these components. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzisoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzisoxazole derivatives.

Scientific Research Applications

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-15-1-2-18-17(13-15)21(25-29-18)14-7-11-26(12-8-14)20(28)4-3-19(27)24-16-5-9-23-10-6-16/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKBSVZSKPOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide
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4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide
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4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide
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4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide
Reactant of Route 5
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4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide
Reactant of Route 6
4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-(4-pyridyl)butanamide

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